2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl-
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Overview
Description
2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- is an organic compound with a complex structure that includes a cyclopentenone ring substituted with acetyl, methyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the cyclopentenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a lead compound for new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through various pathways, including modulation of enzyme activity, alteration of cellular signaling, or binding to specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopenten-1-one, 4-acetyl-2,3,4,5,5-pentamethyl-
- Cyclopentene
- Cyclopentenone
Uniqueness
2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds
This detailed article provides a comprehensive overview of 2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61099-27-2 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-acetyl-2-methyl-3,4-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H18O2/c1-13-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)18(14(2)21)20(13)22/h3-12,18-19H,1-2H3 |
InChI Key |
DTVOWGDFLUYRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(C1=O)C(=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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